molecular formula C5H4N4OS B2999015 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one CAS No. 59716-88-0

5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B2999015
CAS No.: 59716-88-0
M. Wt: 168.17
InChI Key: FJDINDYCLRPDQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. Notably, a green synthesis approach using vanadium oxide loaded on fluorapatite (V₂O₅/FAp) as a catalyst has been successful. The one-pot three-component fusion reaction involving 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature yields this compound efficiently (yield: 90–97%) within a short reaction time .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system. The thiadiazole and pyrimidine rings contribute to its stability and reactivity. Detailed spectroscopic techniques such as IR, 13C NMR, and 1H NMR have been employed to characterize its structure .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. For instance, the synthesis of 7-substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles has been achieved through a one-pot reaction involving 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, aromatic aldehydes, and malononitrile under ultrasonic irradiation and NaOH .

Properties

IUPAC Name

5-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-3-1-4(10)8-5-9(3)7-2-11-5/h1-2H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDINDYCLRPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC1=O)SC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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